7'-Hydroxydoxazosin

Descripción general

Descripción

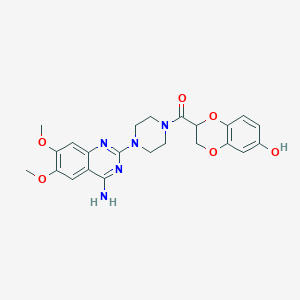

'7'-Hydroxydoxazosin' is a chemical compound that has been of significant interest to researchers in the field of pharmacology. It is a metabolite of doxazosin, which is a medication used to treat high blood pressure and benign prostatic hyperplasia.

Aplicaciones Científicas De Investigación

Antioxidant Properties and Atherosclerosis Prevention : The 6- and 7-hydroxy-metabolites of doxazosin, which is an alpha 1-adrenergic-blocking antihypertensive agent, exhibit antioxidant properties. This could aid in the prevention of atherosclerosis in individuals with hypertension (Chait, Gilmore, & Kawamura, 1994).

Inhibition of LDL Oxidation : Both 6- and 7-hydroxydoxazosin have been found to possess radical scavenging properties, protecting low-density lipoprotein (LDL) against oxidation in vitro. However, an 8-week treatment with increasing doses of doxazosin did not affect ex vivo LDL oxidation in male hypertensive subjects (Brude et al., 1999).

Antinociceptive Effect in Inflammatory Pain : 7-hydroxy-3,4-dihydrocadalin, isolated from Heterotheca inuloides plants, has shown significant antinociceptive effects, potentially useful for therapeutic applications in inflammatory pain and fibrosis (Rocha-González et al., 2010).

Opioid Antinociceptive Effect and Gastrointestinal Transit Inhibition : 7-hydroxymitragynine, found in the Thai herbal medicine Mitragyna speciosa, exhibits potent opioid antinociceptive effects and inhibits gastrointestinal transit, akin to morphine (Matsumoto et al., 2006).

Protection Against Cisplatin-Induced Acute Kidney Injury : 7-hydroxycoumarin has been shown to protect against cisplatin-induced acute kidney injury by inhibiting necroptosis and promoting tubular epithelial cell proliferation (Wu et al., 2020).

Mecanismo De Acción

Target of Action

7’-Hydroxydoxazosin, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are located on vascular smooth muscle and play a crucial role in regulating blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

7’-Hydroxydoxazosin acts as an alpha-1 antagonist . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition results in vasodilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure .

Biochemical Pathways

Doxazosin affects the alpha-adrenergic receptor signaling pathway , leading to the relaxation of smooth muscle in the prostate and bladder neck, which helps to improve urine flow and reduce the symptoms of BPH .

Pharmacokinetics

Doxazosin, from which 7’-Hydroxydoxazosin is derived, is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The oral bioavailability of Doxazosin has been calculated to be about 65%, and the terminal elimination half-life is approximately 22 hours . Metabolism occurs via O-demethylation of the quinazoline nucleus of doxazosin or via hydroxylation of its benzodioxan portion .

Result of Action

The action of 7’-Hydroxydoxazosin results in the vasodilation of veins and arterioles and a decrease in total peripheral resistance and blood pressure . This leads to improved urine flow and reduced symptoms of benign prostatic hyperplasia .

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

It is known that doxazosin, the parent compound, has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Doxazosin, the parent compound, selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle .

Propiedades

IUPAC Name |

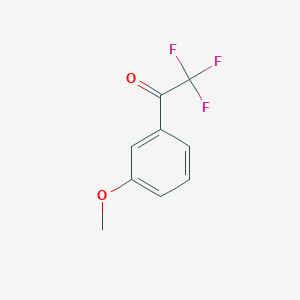

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVDURXFIFFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908128 | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102932-28-5 | |

| Record name | 6-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7'-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 7'-hydroxydoxazosin share the same mechanism of action on endothelium-derived relaxing factor (EDRF) as doxazosin?

A2: While doxazosin has been shown to enhance EDRF activity, potentially through the displacement of α1-agonists from their receptors [, ], the provided research doesn't offer conclusive data on this compound's direct effect on EDRF. Further research is needed to understand if this compound shares this mechanism or possesses distinct interactions with EDRF.

Q2: What is the significance of this compound being associated with albumin rather than directly integrating into LDL like probucol?

A3: Unlike probucol which directly incorporates into LDL, this compound appears to primarily associate with albumin and exist freely in solution []. This suggests a distinct antioxidant mechanism, potentially targeting oxidative events in the aqueous environment surrounding LDL rather than within the lipoprotein itself. Further investigation into this unique action could provide valuable insights into novel antioxidant strategies and their implications for atherosclerosis prevention.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)

![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)